2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide
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Description
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide (CTMA) is an organic compound belonging to the class of thienylacetamides. It is a colorless solid that is soluble in organic solvents and has been the subject of numerous scientific studies. CTMA has been found to have a range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It has been used to synthesize a variety of compounds, such as chiral compounds and heterocyclic compounds, as well as to study the mechanisms of action of various bioactive molecules.
Scientific Research Applications
Metabolism in Biological Systems
Chloroacetamide herbicides, such as acetochlor and alachlor, are studied for their metabolism in human and rat liver microsomes, revealing a complex pathway that involves metabolic activation leading to potentially DNA-reactive products. Such studies are crucial for understanding the biochemical pathways and potential risks associated with these compounds (Coleman et al., 2000).
Impact on Fatty Acid Synthesis
Research on chloroacetamide herbicides like alachlor and metazachlor has shown their selective action in inhibiting fatty acid synthesis in certain algae, which can be a basis for understanding the biochemical impact of these compounds on non-target organisms and ecosystems (Weisshaar & Böger, 1989).
Soil Interaction and Herbicidal Activity
The interaction of chloroacetamide herbicides with soil, including their adsorption, mobility, and efficacy, is influenced by soil properties such as organic matter and clay content. This line of research helps in assessing the environmental fate and agricultural effectiveness of these compounds (Banks & Robinson, 1986).
Synthesis and Radiolabeling for Research
Studies on the synthesis and radiolabeling of chloroacetamide compounds, such as acetochlor, enable their use in tracking and understanding the distribution and metabolism of these herbicides in biological systems and the environment, providing valuable insights into their behavior and impact (Latli & Casida, 1995).
Structural Studies of Amide Derivatives
Research on the structural orientation of amide derivatives, including those with chloroacetamide moieties, contributes to the understanding of their chemical properties and potential interactions in biological systems. Such studies can inform the design of new compounds with desired biological or environmental activities (Kalita & Baruah, 2010).
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-15-4-3-11(9(12)6-10)8-2-5-16(13,14)7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLVJJBODXVKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCS(=O)(=O)C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide |
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